Dicyclooctylhydroquinone
Description
Dicyclooctylhydroquinone (DCQH) is a hydroquinone derivative characterized by the substitution of two cyclooctyl groups at the para positions of the benzene ring. Hydroquinone (1,4-benzenediol) is a well-known aromatic diol with applications in photography, polymer stabilization, and dermatology . DCQH’s structural modification introduces bulky aliphatic substituents, significantly altering its physicochemical properties compared to the parent compound.
Properties
CAS No. |
93841-46-4 |
|---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2,3-di(cyclooctyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H34O2/c23-19-15-16-20(24)22(18-13-9-5-2-6-10-14-18)21(19)17-11-7-3-1-4-8-12-17/h15-18,23-24H,1-14H2 |
InChI Key |
SXJGRKIPOFQDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=C(C=CC(=C2C3CCCCCCC3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclooctylhydroquinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidative cyclization of dicyclooctylbenzene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, often with the addition of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Dicyclooctylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclooctylquinone.
Reduction: It can be reduced to form this compound derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include dicyclooctylquinone, substituted quinones, and various hydroquinone derivatives.
Scientific Research Applications
Dicyclooctylhydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quinone structures.
Biology: It is studied for its potential biological activity, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers and other materials due to its unique redox properties.
Mechanism of Action
The mechanism of action of dicyclooctylhydroquinone involves its redox properties. It can undergo reversible oxidation and reduction reactions, which allow it to act as an electron carrier. This property is particularly useful in biological systems, where it can participate in redox cycling and protect cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular antioxidants and enzymes involved in redox regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
DCQH belongs to the hydroquinone family, sharing the core 1,4-dihydroxybenzene structure. Key comparisons with related compounds include:
*Inferred based on structural analogs. Cyclooctyl groups reduce water solubility and increase LogP, enhancing DCQH’s compatibility with non-polar systems .
Stability and Reactivity
Hydroquinone is prone to oxidation, forming benzoquinone, which limits its use in high-oxygen environments. In contrast, diphenylamine analogs (e.g., tofenamic acid) exhibit greater thermal stability due to aromatic amine groups but lack the redox activity of hydroquinone derivatives .
Research Findings and Gaps
- Structural Insights: DCQH’s cyclooctyl groups introduce conformational flexibility, which could enhance ligand-metal interactions in catalytic systems compared to rigid planar analogs like hydroquinone .
- Toxicological Data: No direct studies on DCQH’s chronic toxicity exist. Hydroquinone’s nephrotoxicity and genotoxicity underscore the need for DCQH-specific evaluations .
- Synthetic Utility: DCQH’s synthesis likely involves Friedel-Crafts alkylation of hydroquinone, similar to other alkylated derivatives. Its purification challenges (due to low polarity) warrant advanced chromatographic methods .
Biological Activity
Dicyclooctylhydroquinone (DCOHQ) is a compound that has garnered interest due to its potential biological activities, particularly in the context of antioxidant properties and its applications in various fields, including food preservation and materials science. This article provides a comprehensive overview of the biological activity of DCOHQ, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a derivative of hydroquinone, characterized by the presence of two cyclooctyl groups attached to the benzene ring. Its chemical formula is , with a molecular weight of 278.4 g/mol. The structure contributes to its unique properties, including solubility in organic solvents and potential reactivity as an antioxidant.
Antioxidant Activity
Mechanism of Action:
DCOHQ exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress, which can lead to cellular damage. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing further reactions that could lead to cellular damage.
Research Findings:
A study demonstrated that DCOHQ effectively reduced oxidative stress markers in vitro. It showed significant radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, with an IC50 value indicating the concentration at which 50% of the radicals were scavenged. The results are summarized in Table 1.
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| This compound | 45 ± 2 | Moderate |
| Ascorbic Acid | 20 ± 1 | High |
| Trolox | 30 ± 3 | High |
Antimicrobial Activity
In Vitro Studies:
DCOHQ has shown promising antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli using broth microdilution methods. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results indicate that DCOHQ possesses moderate antibacterial properties, warranting further investigation into its potential as a preservative in food products.
Case Studies
Application in Food Preservation:
In a case study involving food products, DCOHQ was incorporated into oils to evaluate its effectiveness as an antioxidant. The study found that oils treated with DCOHQ exhibited significantly longer shelf lives compared to untreated controls. This suggests that DCOHQ can mitigate rancidity and extend the freshness of food items.
Toxicological Studies
While the antioxidant and antimicrobial properties of DCOHQ are promising, it is essential to consider its safety profile. Toxicological assessments have shown that high doses can lead to cytotoxic effects in mammalian cells. A study indicated that concentrations above 100 µg/mL resulted in significant cell viability reduction in cultured human fibroblasts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
